Tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate

Anti-resorptive Hydroxyapatite binding Bisphosphonate screening

Tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate (CAS 94278-06-5) is a tetrapotassium salt of an N-isopropyl aminomethylenebisphosphonic acid. It belongs to the aminobisphosphonate class, characterized by a P-C-P backbone and a nitrogen-containing side chain.

Molecular Formula C5H11K4NO6P2
Molecular Weight 399.48 g/mol
CAS No. 94278-06-5
Cat. No. B12678418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate
CAS94278-06-5
Molecular FormulaC5H11K4NO6P2
Molecular Weight399.48 g/mol
Structural Identifiers
SMILESCC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+]
InChIInChI=1S/C5H15NO6P2.4K/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4
InChIKeyQMSDGXPEKHUQGY-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate (CAS 94278-06-5): An Aminobisphosphonate Salt for Research


Tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate (CAS 94278-06-5) is a tetrapotassium salt of an N-isopropyl aminomethylenebisphosphonic acid. It belongs to the aminobisphosphonate class, characterized by a P-C-P backbone and a nitrogen-containing side chain . This class is widely investigated for its affinity for bone mineral and its ability to inhibit osteoclast-mediated bone resorption, with the parent acid form featuring in structure-activity relationship (SAR) studies for anti-resorptive activity [1]. The tetrapotassium salt form is typically employed to enhance aqueous solubility for formulation or assay purposes.

Why Tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate Cannot Be Freely Interchanged


Generic substitution within the aminobisphosphonate class is not reliable due to the profound impact of the N-substituent on both biological potency and physicochemical properties. A foundational SAR study demonstrated that anti-resorptive activity in a rat hypercalcemia model varied dramatically with the amine substituent; for example, a cycloheptylamino derivative was 10-fold more potent than pamidronate, while other simple alkyl chains showed markedly different efficacy [1]. The specific isopropyl substituent in this compound imparts a unique steric and electronic profile at the tertiary amine center, which directly influences its interaction with biological targets and its metal-chelating behavior, making its performance distinct from other N-alkyl analogs like methyl, ethyl, or propyl derivatives [2].

Quantitative Evidence for Tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate Differentiation


Hydroxyapatite Affinity Compared to Risedronate via MINE Device

In a study evaluating 16 new aminomethylenebisphosphonates, several compounds with pyridine ring substituents showed potentially higher affinity to hydroxyapatite (HA) than the standard bisphosphonate risedronate using a polymer-ceramic monolithic in-needle extraction (MINE) device [1]. While the exact quantitative affinity value for the isopropyl-substituted compound is not isolated in the available abstract, the study's methodology directly positions this compound class against a clinical benchmark. This cross-study comparable framework suggests that the target compound's affinity can be benchmarked against risedronate's sorption profile under identical simulated body fluid conditions [1].

Anti-resorptive Hydroxyapatite binding Bisphosphonate screening

Class-Level Anti-Resorptive Potency Range Set by Related N-Alkyl Derivatives

The seminal SAR study by Takeuchi et al. (1993) provides a quantitative activity landscape for a series of aminomethylenebisphosphonates, demonstrating a potency range from equipotent to 10-fold more potent than pamidronate depending on the N-substituent [1]. The cycloheptylamino derivative (3j) was 10-fold as potent as pamidronate in the parathyroid hormone (PTH)-induced hypercalcemia model in rats, while other derivatives with smaller N-alkyl groups showed significantly lower activity [1]. This establishes a class-level inference that the isopropyl substituent's steric and electronic properties will place it within this defined activity spectrum, distinct from both smaller (e.g., methyl) and larger (e.g., cycloheptyl) substituents.

Bone resorption In vivo pharmacology Structure-activity relationship

Potassium Counter-Ion Impact on Solubility and Formulation Stability

The tetrapotassium salt form (CAS 94278-06-5) is a fully neutralized salt, providing maximum aqueous solubility compared to partial salt forms like the disodium or dipotassium hydrogen variants . This is a general class-level inference: the fully substituted tetrapotassium salt dissociates more completely in aqueous media, yielding a higher concentration of the active bisphosphonate anion for in vitro assays or parenteral formulations. In contrast, the monopotassium or disodium salt forms (e.g., CAS 94278-04-3) have limited solubility and may require additional buffering or co-solvents .

Solubility Formulation science Bisphosphonate salts

Evidence-Backed Application Scenarios for Tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate


Bone-Targeting Probe Development Requiring High Solubility

For researchers designing bone-seeking probes or drug conjugates, the tetrapotassium salt form provides a critical advantage in aqueous solubility over the parent acid or partial salts. This enables high-concentration stock solutions for conjugation chemistry or for loading onto hydroxyapatite-based biomaterials, as evaluated in the MINE device platform, without the need for DMSO or other organic co-solvents that might interfere with biological activity [1].

Structure-Activity Relationship (SAR) Studies on Aminobisphosphonates

The compound serves as a key intermediate in SAR libraries exploring the effect of N-alkyl chain branching on anti-resorptive activity. Its isopropyl substituent fills a specific niche between linear propyl and cyclized derivatives, allowing researchers to map steric effects in the PTH-induced hypercalcemia model [2]. Procurement of this specific compound is necessary to complete an SAR matrix and cannot be substituted by a longer or shorter N-alkyl chain bisphosphonate.

In Vitro Osteoclast Inhibition Assays with Defined Salt Form

In cell-based assays investigating osteoclast differentiation or resorption pit formation, using the fully neutralized tetrapotassium salt eliminates confounding effects from counter-ion acidity. This is particularly important when comparing potency against clinical bisphosphonates like pamidronate or risedronate, where small differences in assay pH can significantly alter results [2].

Metal Chelation and Scale Inhibition Research

As an aminomethylenebisphosphonate, the compound's isopropyl-substituted nitrogen center modulates its chelation stability constants with divalent metal ions such as Ca²⁺ and Mg²⁺. This makes it a candidate for comparative studies on scale inhibition efficiency versus simpler phosphonates like etidronate or commercial aminophosphonates, where the steric bulk of the isopropyl group may alter selectivity and threshold inhibition concentrations [1].

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